molecular formula C13H16BrFN2OS B2876938 3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide CAS No. 2094239-26-4

3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide

Cat. No.: B2876938
CAS No.: 2094239-26-4
M. Wt: 347.25
InChI Key: KGDFDGKLJPYXDK-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methylsulfanyl group attached to a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-6-fluoropyridine and 3-(methylsulfanyl)cyclohexylamine.

    Formation of Intermediate: The initial step involves the nucleophilic substitution reaction where 3-bromo-6-fluoropyridine reacts with 3-(methylsulfanyl)cyclohexylamine under basic conditions to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as pyridine-2-carboxylic acid chloride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can be reduced under specific conditions.

    Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile or electrophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones from the oxidation of the methylsulfanyl group.

    Hydrolysis Products: Carboxylic acids and amines from the hydrolysis of the amide bond.

Scientific Research Applications

3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: Employed in the design of probes to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the methylsulfanyl group, allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-fluoro-N-cyclohexylpyridine-2-carboxamide: Lacks the methylsulfanyl group, which may affect its biological activity and binding properties.

    3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]benzamide: Similar structure but with a benzamide moiety instead of a pyridine carboxamide, leading to different chemical and biological properties.

    3-chloro-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide: Substitution of bromine with chlorine, which can alter reactivity and interaction with biological targets.

Uniqueness

The unique combination of bromine, fluorine, and methylsulfanyl groups in 3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide provides distinct chemical and biological properties that differentiate it from similar compounds. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-bromo-6-fluoro-N-(3-methylsulfanylcyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2OS/c1-19-9-4-2-3-8(7-9)16-13(18)12-10(14)5-6-11(15)17-12/h5-6,8-9H,2-4,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDFDGKLJPYXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)NC(=O)C2=C(C=CC(=N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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